molecular formula C15H8N4S2 B2465759 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 866144-66-3

2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2465759
CAS No.: 866144-66-3
M. Wt: 308.38
InChI Key: SZVYXHPHDULZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a specialized heterocyclic compound based on the [1,2,4]triazolo[1,5-a]pyridine scaffold, a structure of significant interest in medicinal chemistry and materials science . The core triazolopyridine structure is isoelectronic with purines, allowing it to act as a bio-isostere in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators . The presence of the carbonitrile group at the 8-position, combined with thienyl substituents, enhances the molecular complexity and potential for diverse application. This compound is primarily valued in pharmaceutical research for its potential as a key intermediate in the synthesis of biologically active molecules. Derivatives of [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile have demonstrated a wide spectrum of pharmacological activities in scientific literature, including serving as potent antifungal agents by inhibiting β-1,6-glucan synthesis , acting as negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5) , and exhibiting notable anti-inflammatory and antioxidant properties that have been shown to prolong lifespan in model organisms . Furthermore, recent studies highlight novel triazolopyridine derivatives as potent and competitive α-glucosidase inhibitors, presenting a promising scaffold for anti-diabetic drug development . The specific 2,7-di(2-thienyl) substitution pattern on this molecule may influence its electronic properties, binding affinity, and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

2,7-dithiophen-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4S2/c16-9-11-10(12-3-1-7-20-12)5-6-19-15(11)17-14(18-19)13-4-2-8-21-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVYXHPHDULZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C3=NC(=NN3C=C2)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, drawing from diverse research studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure characterized by a triazolo-pyridine core with two thienyl groups and a carbonitrile substituent. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, derivatives of triazolo-pyridine have been tested for their antiproliferative effects on breast and lung cancer cell lines, demonstrating significant inhibition of cell growth .
  • Phosphodiesterase Inhibition : It has been identified as a potential inhibitor of phosphodiesterase type 2 (PDE2), which plays a role in neurological and psychiatric disorders. Inhibition of this enzyme may provide therapeutic benefits in treating conditions such as depression and anxiety .
  • RORγt Inhibition : Recent studies have highlighted its role as an inverse agonist of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is crucial in regulating Th17 cell differentiation and IL-17 production. This activity suggests potential applications in autoimmune diseases .

The biological mechanisms through which this compound exerts its effects include:

  • Cytokine Modulation : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-17A in both in vitro and in vivo models. For example, it demonstrated dose-dependent inhibition of IL-17A production in mouse models .
  • Pharmacokinetics : Studies have evaluated the pharmacokinetic properties of various derivatives. For instance, one derivative exhibited an AUC (Area Under Curve) of 15,000 nM·h and a half-life of 120 hours in mouse models, indicating favorable absorption and prolonged action .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antiproliferative Effects : In a study evaluating the compound against different cancer cell lines (breast and colon), it was found to significantly reduce cell viability with IC50 values ranging from 41 nM to 590 nM depending on the specific derivative tested .
  • Inhibition of IL-17A Production : A human whole-blood assay indicated that the compound effectively suppressed IL-17A production with an IC50 value of 130 nM. This highlights its potential for treating inflammatory diseases .

Data Table: Pharmacokinetic Profiles

Below is a summary table showcasing the pharmacokinetic profiles of selected derivatives related to this compound:

CompoundAUC (nM·h)Half-Life (h)Clearance (L/h/kg)Volume of Distribution (L/kg)
14900.72.01.6
3a8401.21.10.77
5a150001200.150.80

Scientific Research Applications

Inhibition of Phosphodiesterase Enzymes

Research has highlighted the compound's role as an inhibitor of phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are vital for various physiological processes. The inhibition of PDE2 has been linked to therapeutic effects in neurological and psychiatric disorders, making this compound a candidate for drug development targeting these conditions .

Anticancer Activity

Studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. Specifically, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

The synthesis of thienyl-substituted triazolo-pyridines has demonstrated antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal effects, which are attributed to the ability of these compounds to disrupt microbial cell membranes and inhibit critical enzymatic functions .

Modulation of Neurotransmitter Systems

The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders and cognitive dysfunctions. By modulating the levels of neurotransmitters through PDE inhibition, it may enhance synaptic plasticity and improve cognitive functions .

Development of Diagnostic Tools

Due to its unique chemical structure, 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can be utilized in the development of fluorescent probes for biological imaging. Such probes can help visualize cellular processes in real-time, aiding in the understanding of disease mechanisms at a molecular level .

Organic Electronics

The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thienyl groups enhances charge transport properties, which is essential for efficient device performance .

Sensors

The sensitivity of the compound to environmental changes allows its use in sensor technology. For instance, it can be employed as a sensing material for detecting volatile organic compounds (VOCs) or as part of electrochemical sensors for monitoring biochemical substances in clinical diagnostics .

Case Studies

StudyApplicationFindings
PDE InhibitionDemonstrated effectiveness in reducing symptoms associated with depression through cAMP modulation.
Anticancer ActivityShowed significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Organic ElectronicsAchieved high efficiency in OLED devices with improved stability compared to conventional materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile and its analogs:

Compound Substituents Synthetic Method Yield Melting Point (°C) Key Properties/Applications Reference
This compound 2,7-di(thien-2-yl); 8-CN Likely cyclization of amino-imino-pyridine with thiophene aldehydes (inference) N/A N/A Potential fluorescence or catalytic applications
2,7-Bis(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (5s) 2,7-di(4-Cl-C₆H₄); 8-CN Microwave-assisted cyclization of 3d with phenyl isothiocyanate 94% 279–280 High thermal stability; IR: 12230 cm⁻¹ (C≡N)
7-(4-Cl-C₆H₄)-2-p-tolyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (5t) 7-(4-Cl-C₆H₄); 2-(p-tolyl); 8-CN Metal-free cyclization under microwave irradiation 90% 275–276 Strong C≡N absorption; used in optoelectronics
7-(4-Cl-C₆H₄)-2-(1-cyano-2-phenylvinyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (12b) 7-(4-Cl-C₆H₄); 2-(vinyl-CN); 8-CN Reaction of 3d with benzaldehyde and malononitrile 93% 282–283 Extended conjugation; yellowish fluorescence
7-(1,3-Benzodioxol-5-yl)-2-(4-CN-C₆H₄)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile 7-(benzodioxolyl); 2-(4-CN-C₆H₄); 8-CN Multicomponent cyclocondensation (ultrasound-assisted) N/A N/A Bioactive scaffold; structural diversity
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile 5-Cl; 8-CN Palladium-catalyzed substitution of 8-Br derivative with CN N/A N/A Immunomodulator candidate

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CN): Enhance thermal stability and optoelectronic properties. For example, 5s (2,7-di(4-Cl-C₆H₄)) exhibits a high melting point (279–280°C) due to strong intermolecular interactions . Thiophene vs. Extended Conjugation: Compounds like 12b with vinyl-CN substituents show redshifted absorption/emission due to π-extension, making them suitable for fluorescence-based applications .

Synthetic Efficiency :

  • Microwave-assisted methods achieve high yields (>90%) for 5s and 5t, highlighting efficiency over traditional heating .
  • Metal-free protocols (e.g., using isothiocyanates) avoid transition-metal contaminants, critical for pharmaceutical applications .

Functional Diversity: Fluorescent Probes: Copper-catalyzed derivatives (e.g., 2,5,7-triaryl analogs) exhibit strong blue fluorescence with large Stokes shifts, ideal for bioimaging . Biological Activity: 5-Chloro-8-cyano derivatives are patented as immunomodulators, while herbicidal activity is observed in triazolo-pyridines with sulfonamide substituents .

Q & A

Basic: What are the common synthetic routes for 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with functionalized acrylonitriles or β-ketoesters. For example, 2-(1,2,4-triazol-5-yl)acetonitriles react with 3-bromo-3-phenyl-2-propenenitrile under strong bases like butyllithium to yield 5-amino-2,7-diphenyl derivatives . Solvent choice (e.g., THF/n-heptane/ethylbenzene mixtures) and catalysts (e.g., Cu(OAc)₂) significantly impact yields. For instance, Pd(OAc)₂ (10 mol%) in acetic acid or DMF facilitates triazolo[1,5-a]pyridine formation from N-aminopyridine and ethyl acetoacetate .

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